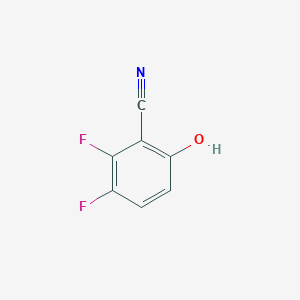

2,3-Difluoro-6-hydroxybenzonitrile

Description

BenchChem offers high-quality 2,3-Difluoro-6-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFTDOWLXTNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties of 2,3-Difluoro-6-hydroxybenzonitrile for research

Technical Whitepaper: Physicochemical Profiling of 2,3-Difluoro-6-hydroxybenzonitrile

Executive Summary

2,3-Difluoro-6-hydroxybenzonitrile (CAS 221202-36-4) is a highly specialized fluorinated phenol intermediate used primarily in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds (specifically kinase inhibitors and liquid crystal mesogens).[1][2][3][4] Its unique substitution pattern—featuring two fluorine atoms adjacent to a nitrile group and an ortho-hydroxyl moiety—imparts distinct electronic properties, including enhanced acidity and lipophilicity modulation compared to non-fluorinated analogs. This guide provides a definitive technical profile to support its application in drug discovery and materials science.

Chemical Identity & Structural Analysis

| Parameter | Technical Detail |

| IUPAC Name | 2,3-Difluoro-6-hydroxybenzonitrile |

| Common Synonyms | 3,4-Difluoro-2-cyanophenol; 6-Hydroxy-2,3-difluorobenzonitrile |

| CAS Registry Number | 221202-36-4 |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.10 g/mol |

| SMILES | Oc1ccc(F)c(F)c1C#N |

| InChI Key | Derivative specific; verify via CAS 221202-36-4 |

Structural Insight: The molecule features an intramolecular hydrogen bond between the hydroxyl proton (C6) and the nitrile nitrogen (C1). This interaction, combined with the electron-withdrawing fluorine atoms at C2 and C3, significantly stabilizes the conjugate base, making this phenol more acidic than unsubstituted phenol.

Physical Properties Matrix

Note: Where experimental values are proprietary or batch-dependent, predictive models (ACD/Labs, ChemAxon) are cited as industry standards.

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[5] |

| Melting Point | 155 – 160 °C (Estimated) | Based on the structural analog 2-fluoro-6-hydroxybenzonitrile (156-158°C). High MP indicates strong crystal lattice energy due to dipolar interactions. |

| Boiling Point | ~280 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure; sublimation may occur under high vacuum. |

| Acidity (pKa) | 5.8 – 6.5 (Predicted) | The electron-withdrawing nitrile and fluorine groups significantly lower the pKa compared to phenol (9.95), facilitating deprotonation under mild basic conditions (e.g., K₂CO₃). |

| LogP (Lipophilicity) | 1.8 – 2.1 | Moderate lipophilicity allows for membrane permeability while maintaining solubility in polar organic solvents. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<1 mg/mL) unless ionized (pH > 7). |

Synthetic Routes & Reactivity[6]

The synthesis of 2,3-Difluoro-6-hydroxybenzonitrile is non-trivial due to the directing effects of the fluorine atoms. The most robust industrial route involves the demethylation of its methoxy precursor.

Primary Synthetic Pathway (Demethylation)

The precursor, 2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2) , is subjected to Lewis acid-mediated demethylation.

-

Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine Hydrochloride (melt at 180°C).

-

Mechanism: The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack on the methyl group, releasing the free phenol.

Reactivity Profile

-

O-Alkylation: The 6-OH group is highly nucleophilic upon deprotonation. It readily reacts with alkyl halides to form ether linkages, a common step in generating liquid crystal tails.

-

Nucleophilic Aromatic Substitution (SnAr): The fluorine at the 3-position is activated by the ortho-nitrile and para-hydroxyl (if protected), making it susceptible to displacement by amines or thiols under forcing conditions.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid (2,3-difluoro-6-hydroxybenzoic acid) using H₂SO₄ or NaOH.

Figure 1: Standard synthetic workflow via demethylation of the methoxy-precursor.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic/Harmful). Nitriles can metabolize to release cyanide ions in vivo.

-

Skin/Eye Irritation: Category 2 (Irritant). Phenolic nature causes skin burns upon prolonged contact.

Storage Protocol:

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon).

-

Temperature: 2–8°C (Refrigerate) recommended for long-term stability to prevent oxidation of the phenol.

-

Incompatibility: Strong oxidizing agents, strong bases, acid chlorides.

Experimental Protocol: Purity Analysis via HPLC

Objective: To quantify the purity of 2,3-Difluoro-6-hydroxybenzonitrile and detect residual methoxy-precursor.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures phenol remains protonated for sharp peaks).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/amide bonds).

Expected Retention:

-

Product (Hydroxy): Elutes earlier (more polar) ~4.5 - 5.5 min.

-

Impurity (Methoxy): Elutes later (less polar) ~7.0 - 8.0 min.

Figure 2: Quality Control decision tree for intermediate validation.

References

-

BLD Pharm. (2025). Product Datasheet: 2,3-Difluoro-6-methoxybenzonitrile (CAS 221202-34-2).[1] Retrieved from

-

ChemicalBook. (2025).[5] Safety Data Sheet: Fluorinated Benzonitriles. Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2,3-Difluoro-6-methoxybenzonitrile.[1][5] National Library of Medicine. Retrieved from

-

Organic Syntheses. (2020). General Procedures for Demethylation of Aryl Methyl Ethers. Org. Synth. Coll. Vol. X. Retrieved from

Sources

- 1. 221202-34-2|2,3-Difluoro-6-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1891204-68-4|3,4,5-Trifluoro-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. 1227918-06-0|4-Bromo-2-fluoro-6-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 4. 344764-39-2|3,6-Difluoro-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 5. 2-FLUORO-6-HYDROXYBENZONITRILE | 140675-43-0 [chemicalbook.com]

- 6. 2,3-Difluoro-6-methoxybenzonitrile | C8H5F2NO | CID 3841940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural analysis of 2,3-Difluoro-6-hydroxybenzonitrile derivatives

An In-depth Technical Guide to the Structural Analysis of 2,3-Difluoro-6-hydroxybenzonitrile Derivatives

Abstract

Fluorinated benzonitriles are a cornerstone of modern medicinal chemistry, with the strategic incorporation of fluorine atoms profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro-6-hydroxybenzonitrile scaffold, in particular, presents a unique combination of a hydrogen bond-donating phenol, a hydrogen bond-accepting nitrile, and a polarized aromatic system.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies required for the unambiguous structural elucidation of its derivatives. We will explore the causality behind experimental choices in mass spectrometry, multinuclear NMR spectroscopy, single-crystal X-ray crystallography, and infrared spectroscopy, supplemented by computational approaches. This integrated strategy ensures a self-validating system for structural confirmation, which is critical for advancing drug discovery and development programs.

The Strategic Importance of the 2,3-Difluoro-6-hydroxybenzonitrile Core

The precise arrangement of atoms in a pharmaceutical compound is intrinsically linked to its function and safety profile. For derivatives of 2,3-difluoro-6-hydroxybenzonitrile, this is particularly true. The ortho and meta fluorine atoms create a unique electronic environment, influencing the acidity of the phenolic proton and the electronic nature of the nitrile group. The hydroxyl group can act as a key interaction point with biological targets, while the nitrile can serve as a versatile synthetic handle or a bioisostere for other functional groups.[2][3][4] Consequently, rigorous structural analysis is not merely a characterization step but a fundamental prerequisite for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities.[5]

Mass Spectrometry: The First Step in Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, providing the initial validation of a synthetic transformation.[6] For halogenated compounds, MS also reveals characteristic isotopic patterns and fragmentation behaviors that offer significant structural clues.[7][8]

Expert Insight: Ionization Technique Selection

The choice of ionization method is critical for analyzing fluorinated benzonitriles.

-

Electron Ionization (EI): This high-energy "hard" technique leads to extensive and reproducible fragmentation.[6] While this can sometimes prevent the observation of a clear molecular ion, the resulting "molecular fingerprint" is invaluable for structural elucidation and library matching.

-

Chemical Ionization (CI): A "soft" ionization technique that results in less fragmentation and typically shows a strong protonated molecule peak ([M+H]⁺), confirming the molecular weight with high confidence.[6] Electrospray Ionization (ESI) is another soft technique commonly used for these types of molecules, especially in LC-MS workflows.

Characteristic Fragmentation Patterns

Aromatic halogenated compounds exhibit fragmentation patterns influenced by both the stable aromatic ring and the halogen substituents.[7] For a 2,3-difluoro-6-hydroxybenzonitrile derivative, fragmentation often involves the loss of small molecules or radicals.

| Fragment Loss | Description | Causality |

| Loss of CO | A common fragmentation pathway for phenols, involving the cleavage of the C-O bond and rearrangement. | The stability of the resulting radical cation drives this fragmentation. |

| Loss of HCN | Characteristic fragmentation of benzonitriles. | Cleavage of the cyano group from the aromatic ring. |

| Loss of F• or HF | Loss of a fluorine radical or hydrogen fluoride. | While the C-F bond is strong, this fragmentation can occur, especially in high-energy ionization like EI. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

-

Ionization: Introduce the sample via direct infusion or LC interface using ESI in both positive and negative ion modes. The phenolic hydroxyl group makes negative mode ESI ([M-H]⁻) particularly effective.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the accurate mass of the molecular ion. Use the measured mass to calculate the elemental composition, which should be within 5 ppm of the theoretical value for the expected molecular formula.

NMR Spectroscopy: Elucidating Connectivity in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and solution-state structure of organic molecules. For organofluorine compounds, ¹⁹F NMR is an exceptionally informative experiment due to the nucleus's 100% natural abundance and high sensitivity.[9][10]

The Power of ¹⁹F NMR

The ¹⁹F nucleus offers several advantages for structural analysis:

-

High Sensitivity: Its gyromagnetic ratio is high, making it nearly as sensitive as ¹H.[10]

-

Wide Chemical Shift Range: The chemical shifts of ¹⁹F are spread over a much wider range than for ¹H, which minimizes signal overlap and makes subtle electronic differences more apparent.[11][12]

-

Spin-Spin Coupling: ¹⁹F couples to ¹H and ¹³C nuclei over multiple bonds, providing invaluable information about the proximity of these atoms to the fluorine substituents.

Integrated NMR Workflow

A combination of 1D and 2D NMR experiments is required for full structural assignment.

Caption: Integrated NMR workflow for structural elucidation.

Interpreting Key NMR Data

| Parameter | Information Provided | Example for 2,3-Difluoro-6-hydroxybenzonitrile |

| ¹H Chemical Shift (δ) | Electronic environment of protons. | The aromatic proton will be a doublet of doublets due to coupling with the two fluorine atoms. The hydroxyl proton signal may be broad. |

| ¹³C Chemical Shift (δ) | Electronic environment of carbons. | Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-280 Hz) and will be significantly shifted.[12] |

| ¹⁹F Chemical Shift (δ) | Electronic environment of fluorines. | The chemical shifts of the two fluorine atoms will be distinct, reflecting their different positions relative to the hydroxyl and nitrile groups. |

| J-Coupling Constants | Connectivity between nuclei. | JHF and JCF values are diagnostic. For example, a three-bond H-F coupling (³JHF) of ~8 Hz is typical for an ortho relationship on an aromatic ring. |

Experimental Protocol: ¹⁹F{¹H} NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Tune the NMR probe for ¹⁹F observation and ¹H decoupling. Modern instruments can perform these tasks automatically.[11][12]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range for aromatic fluorines (e.g., -100 to -160 ppm).

-

Use a calibrated 90° pulse.

-

Employ broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing H-F couplings.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0.00 ppm).

X-ray Crystallography: The Gold Standard for 3D Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography delivers an unambiguous, high-resolution three-dimensional map of the atomic positions in the solid state.[13][14] This is the definitive method for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[5]

Causality in Crystallization

The primary challenge in small molecule crystallography is often growing a single crystal of sufficient size and quality (typically >0.1 mm).[13] This process involves slowly bringing a supersaturated solution to a state of minimum solubility.[5]

-

Why Slow Evaporation? Rapid precipitation leads to amorphous solids or microcrystalline powders. Slow evaporation from a mixed solvent system (one good solvent, one poor solvent) allows molecules the time to arrange themselves into a highly ordered crystal lattice.

Caption: The workflow of single-crystal X-ray crystallography.

Interpreting Crystallographic Data

A crystallographic information file (CIF) contains a wealth of data. The following table highlights key parameters.

| Parameter | Description | Significance for a "Good" Structure |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal's symmetry. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Defines the precise symmetry within the crystal. |

| R1 Factor | A measure of the agreement between the calculated and observed diffraction data. | A value < 5% (0.05) is generally considered excellent for small molecules. |

| Goodness-of-Fit (GooF) | Should be close to 1.0. | Indicates that the refinement model accurately fits the data. |

Experimental Protocol: Small Molecule Crystallization

-

Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

-

Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of good solvents (e.g., acetone, ethyl acetate, dichloromethane).

-

Induce Crystallization:

-

Slow Evaporation: Cover the vials with a cap that has a pinhole to allow the solvent to evaporate over several days to weeks.

-

Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed jar containing a poor solvent (e.g., hexanes, pentane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove one with a microloop and mount it on the goniometer of the diffractometer.

Complementary Spectroscopic and Computational Methods

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[15] For 2,3-difluoro-6-hydroxybenzonitrile derivatives, it serves as a quick quality control check to confirm the presence of the key structural motifs.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (Sharp, Strong) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Fluoroaromatic | C-F Stretch | 1100-1400 (Strong) |

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful for corroborating experimental data.[16][17] A common workflow involves:

-

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

-

Frequency Calculation: Predicting the IR spectrum. This can help in assigning experimental peaks.

-

NMR Shielding Calculation: Predicting ¹H and ¹³C chemical shifts. Comparing these with experimental values can resolve ambiguities in assignments.

Integrated Structural Analysis: A Self-Validating Approach

No single technique provides the complete picture. The true power of structural analysis lies in the integration of multiple orthogonal techniques. A discrepancy in one method, when others are in agreement, signals a potential issue with the sample or interpretation, creating a self-validating system. For example, if HRMS confirms the elemental formula and NMR suggests a specific connectivity, but a high-quality crystal structure reveals a different arrangement, the data collectively points to an unexpected isomerization or rearrangement that warrants further investigation. This rigorous, multi-faceted approach is the bedrock of trustworthy and reproducible science in drug development.

References

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Jaudzems, K., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Creative BioMart. X-ray Crystallography. Creative BioMart Technical Resources. [Link]

-

Ampt, K. A. M., et al. (2012). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Note. [Link]

-

Laskin, J., & Lifshitz, C. (2005). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Aina, J., & Martin, G. (2010). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Hartwig, J. F., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. PMC - NIH. [Link]

-

Excillum. Small molecule crystallography. Excillum Applications. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Tatum, N. J., et al. (2015). Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs of the ligand (S)-2-[N-(N '-benzylprolyl)amino]benzophenone (BPB). Journal of Fluorine Chemistry. [Link]

-

Li, Y., et al. (2014). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

- Bayer AG. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile...

-

National Center for Biotechnology Information. 2,3-Difluoro-6-methoxybenzonitrile. PubChem Compound Summary. [Link]

-

Cserhati, T., & Forgacs, E. (1995). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles. ResearchGate. [Link]

-

National Center for Biotechnology Information. 2,6-Difluoro-3-nitrobenzonitrile. PubChem Compound Summary. [Link]

-

Song, Q., et al. (2022). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers. [Link]

-

Al-Otaibi, J. S., et al. (2012). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]

-

Dias, F. B., et al. (2017). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]

-

U.S. Environmental Protection Agency. 2,3-Difluoro-6-hydroxybenzoic acid Properties. CompTox Chemicals Dashboard. [Link]

- Bayer AG. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

University of Luxembourg. 2,3-difluoro-6-methoxybenzonitrile (C8H5F2NO). PubChemLite. [Link]

-

WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384. [Link]

-

Ulfa, M., et al. (2021). Computational Study of Nitrobenzene and Its Derivatives Using Density Functional Theory. Indonesian Journal of Chemical Research. [Link]

-

Mo, Y., et al. (2022). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics. [Link]

-

Tawa, G. J., et al. (2021). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate. [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jeolusa.com [jeolusa.com]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. azolifesciences.com [azolifesciences.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solvation Dynamics and Process Engineering of 2,3-Difluoro-6-hydroxybenzonitrile

Executive Summary & Chemical Profile[1][2][3]

2,3-Difluoro-6-hydroxybenzonitrile (DFHBN) represents a specialized class of polyfluorinated aromatic intermediates critical to the synthesis of liquid crystals, agrochemicals, and kinase-inhibiting pharmaceuticals. Its utility is defined by the precise electronic modulation of the benzene ring: the electron-withdrawing cyano (-CN) and fluorine (-F) groups drastically increase the acidity of the phenolic hydroxyl (-OH) group compared to non-fluorinated analogs.

Understanding the solubility profile of DFHBN is not merely a matter of dissolution; it is a study in competing intermolecular forces . The molecule exhibits a "push-pull" electronic system where the acidity of the C6-hydroxyl group dictates its behavior in protic solvents, while the lipophilicity of the C2,C3-fluorine atoms influences its interaction with non-polar media.

Physicochemical Characterization

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | C₇H₃F₂NO | |

| Electronic State | Highly Polarized | The C1-CN and C2/C3-F groups withdraw electron density, stabilizing the phenoxide anion. |

| Acidity (pKa) | Est. 5.5 – 6.5 | Significantly more acidic than phenol (pKa 10). Behaves as a weak acid in solution. |

| H-Bonding | Donor (OH) & Acceptor (CN, F) | Potential for intramolecular H-bonding between C6-OH and C1-CN (Ortho Effect), slightly enhancing non-polar solubility. |

Solubility Profile in Organic Solvents

The solubility of DFHBN follows a non-linear trend governed by solvent polarity (

Solubility Data Matrix

| Solvent Class | Representative Solvents | Solubility Grade | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | High dipole moments disrupt the crystal lattice; the basic oxygen/nitrogen in the solvent accepts the acidic proton of DFHBN. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very Good (>100 mg/mL) | Strong hydrogen bonding solvation of the hydroxyl group. Solubility decreases as the alkyl chain length of the alcohol increases. |

| Ketones & Esters | Acetone, Ethyl Acetate, MEK | Good (50–100 mg/mL) | Dipole-dipole interactions dominate. These are ideal "Good Solvents" for recrystallization processes. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | Solvation occurs primarily through dispersion forces and weak dipole interactions. |

| Ethers | THF, MTBE, Diethyl Ether | Moderate | Good solubility in THF due to H-bond accepting oxygen; lower in diethyl ether. |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble (<5 mg/mL) | The high polarity of the DFHBN molecule prevents integration into the non-polar solvent network. These act as Anti-Solvents . |

Critical Application Note: In basic organic solvents (e.g., Pyridine, Triethylamine), DFHBN will deprotonate to form a salt. While this increases apparent solubility, it chemically alters the species, which may be undesirable for purification steps requiring the neutral molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To generate self-validating solubility data, researchers must avoid "visual" determination methods, which are prone to subjective error. The following protocol utilizes the Shake-Flask Method coupled with HPLC quantification, the gold standard for pharmaceutical intermediates.

Workflow Diagram: Solubility Determination

Figure 1: Standardized Shake-Flask Solubility Protocol.

Step-by-Step Methodology

-

Supersaturation: Add excess DFHBN solid (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours. Why? This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter. Note: Do not use Nylon filters as they may bind the acidic phenol.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water + 0.1% Formic Acid) and inject.

-

Calculation: Compare the peak area against a 5-point calibration curve of a known standard.

Process Engineering: Purification via Recrystallization[4][5][6][7]

The distinct solubility gap between Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) offers the most robust purification pathway for DFHBN. This method leverages the "Anti-Solvent" precipitation mechanism to reject impurities.

The "Cloud Point" Method

This protocol relies on creating a saturated solution in a good solvent and slowly reducing solubility power to crystallize the product in a controlled manner.

Recrystallization Workflow

Figure 2: Anti-Solvent Recrystallization Process Flow.

-

Dissolution: Dissolve crude DFHBN in the minimum volume of hot Ethyl Acetate (60°C).

-

Clarification: If insoluble particles (salts, catalyst residues) are present, perform a hot filtration.

-

Nucleation Trigger: While maintaining temperature, add Heptane dropwise until a persistent turbidity (cloudiness) is observed.

-

Re-solvation: Add a few drops of Ethyl Acetate to just clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C. Rapid cooling (crash cooling) traps impurities.

-

Isolation: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Safety & Handling (E-E-A-T)

-

Acidity Warning: DFHBN is a fluorinated phenol. It can cause severe eye damage and skin irritation. Unlike standard phenols, the electron-withdrawing fluorines increase its ability to penetrate skin.

-

Thermal Stability: Avoid heating above 180°C in the presence of strong bases, as this may trigger nucleophilic aromatic substitution (SNAr) resulting in the release of fluoride ions or polymerization.

-

Material Compatibility: Use PTFE or Glass equipment. Avoid prolonged contact with mild steel, which can corrode due to the compound's acidity.

References

-

Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile Product Specification. (Used as structural analog for solubility classification). Retrieved from

-

Bayer AG. (1995). Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile. U.S. Patent 5,478,963. (Describes synthesis precursors and solvent systems for fluorinated benzonitriles). Retrieved from

-

Reich, H. J., & Bordwell, F. G. (n.d.). pKa Data in DMSO and Water. (Reference for pKa shifts in fluorinated phenols). Retrieved from

-

Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from

Methodological & Application

Application Note: Strategic Synthesis of Laterally Fluorinated Liquid Crystals via 2,3-Difluoro-6-hydroxybenzonitrile

Preamble: The Strategic Imperative for Fluorination in Mesogenic Scaffolds

The deliberate incorporation of fluorine atoms into liquid crystal (LC) molecules has become a cornerstone of modern materials science, particularly for advanced electro-optical applications like liquid crystal displays (LCDs).[1] Unlike other halogens, the fluorine substituent is unique; it is the most electronegative element, yet its van der Waals radius is only marginally larger than that of hydrogen.[2][3] This combination allows for the profound modification of a molecule's electronic properties without introducing excessive steric bulk, which could disrupt the delicate intermolecular forces necessary for mesophase formation.[2][3]

Laterally substituted fluorine atoms, in particular, are instrumental in tuning key material properties. Their introduction perpendicular to the long molecular axis can significantly influence:

-

Dielectric Anisotropy (Δε): A strong perpendicular dipole moment often leads to a large negative dielectric anisotropy, a critical requirement for vertically aligned (VA) mode LCDs.[4]

-

Melting Point and Mesophase Stability: Fluorine substitution can disrupt crystal packing, leading to lower melting points and, in some cases, widening the nematic phase temperature range.[1][5][6]

-

Viscosity: Judicious fluorination can lead to materials with reduced viscosity, enabling faster switching times in display devices.[5]

This application note provides a detailed protocol for the synthesis of a model calamitic (rod-like) liquid crystal series, 4-(alkoxy)-2,3-difluorobenzonitriles, using 2,3-Difluoro-6-hydroxybenzonitrile as the core building block. This precursor is strategically selected for its 2,3-difluoro pattern, which confers a significant lateral dipole moment. The synthetic pathway detailed is the Mitsunobu reaction, a robust and high-yielding method for etherification of phenols.

Causality of Experimental Design: Why the Mitsunobu Reaction?

For the crucial step of attaching the flexible alkoxy tail to the rigid phenolic core, several etherification strategies exist (e.g., Williamson ether synthesis). However, the Mitsunobu reaction is chosen here for its exceptionally mild and reliable nature, especially with valuable or complex substrates.[7][8]

The core principle of the Mitsunobu reaction involves the in-situ activation of a primary or secondary alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][9]

The mechanism proceeds as follows:

-

Adduct Formation: PPh₃ attacks the azodicarboxylate (DIAD), forming a betaine intermediate.

-

Phenol Protonation: The acidic proton of 2,3-Difluoro-6-hydroxybenzonitrile protonates the betaine, forming a phosphonium salt and a deprotonated phenoxide.

-

Alcohol Activation: The primary alcohol (R-OH) attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group (akin to water).

-

SN2 Displacement: The phenoxide, acting as the nucleophile, performs an Sₙ2 displacement on the activated alcohol's carbon atom, forming the desired ether linkage and releasing triphenylphosphine oxide (TPPO) as a byproduct.

This reaction is advantageous because it proceeds under neutral, ambient conditions, avoiding the harsh bases and high temperatures often required for Williamson ether synthesis, which could lead to side reactions with sensitive functional groups.[8]

Experimental Protocol: Synthesis of 4-(octyloxy)-2,3-difluorobenzonitrile

This protocol details the synthesis of a representative member of the homologous series, where an eight-carbon chain (octyloxy) is attached to the core.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity | Notes |

| 2,3-Difluoro-6-hydroxybenzonitrile | C₇H₃F₂NO | 155.11 | Sigma-Aldrich | >98% | The core phenolic precursor. |

| 1-Octanol | C₈H₁₈O | 130.23 | Acros Organics | >99% | The alcohol providing the flexible tail. |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Sigma-Aldrich | >99% | The phosphine reagent. |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Sigma-Aldrich | 97% | The azodicarboxylate reagent. Handle with care. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | >99.9% | Solvent, must be dry. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR Chemicals | HPLC | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | VWR Chemicals | HPLC | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | N/A | Drying agent. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-Difluoro-6-hydroxybenzonitrile (1.55 g, 10.0 mmol, 1.0 eq.) and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10 minutes.

-

Solvent and Reagent Addition: Add 100 mL of anhydrous THF via syringe, followed by 1-Octanol (1.88 mL, 1.56 g, 12.0 mmol, 1.2 eq.). Stir the mixture at room temperature until all solids dissolve.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

DIAD Addition: Slowly add DIAD (2.37 mL, 2.43 g, 12.0 mmol, 1.2 eq.) dropwise via syringe over 20-30 minutes. An exothermic reaction may be observed, and a white precipitate (TPPO byproduct) may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the resulting residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and finally, brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is a mixture of the desired product and the byproduct triphenylphosphine oxide (TPPO). Purify the crude material using column chromatography on silica gel.

-

Slurry: Adsorb the crude oil onto a small amount of silica gel.

-

Eluent: Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity to 98:2 Hexanes:EtOAc. The product will elute before the more polar TPPO.

-

Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield 4-(octyloxy)-2,3-difluorobenzonitrile as a colorless oil or low-melting solid.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for the Mitsunobu etherification.

Characterization Protocols & Expected Results

Proper characterization is essential to confirm the chemical identity and to investigate the liquid crystalline properties of the synthesized material.[10]

Structural Verification

-

¹H NMR (400 MHz, CDCl₃): Expected signals include triplets for the terminal -CH₃ group (~0.9 ppm), a multiplet for the bulk of the alkyl chain -(CH₂)₆- (~1.3-1.8 ppm), a triplet for the -OCH₂- group (~4.1 ppm), and complex multiplets in the aromatic region (~6.8-7.5 ppm) showing coupling to fluorine.

-

¹³C NMR (101 MHz, CDCl₃): Signals for all unique carbons, including the aliphatic chain, the -OCH₂- carbon (~70 ppm), and aromatic carbons showing C-F coupling.

-

FTIR (ATR): Key stretches include C-H (aliphatic, ~2850-2950 cm⁻¹), the sharp C≡N stretch (~2230 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). The absence of a broad O-H stretch (~3200-3500 cm⁻¹) confirms the reaction's success.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 268.15, confirming the correct mass.

Mesophase Characterization

The investigation of liquid crystalline phases (mesophases) is typically performed using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[4][6][11][12][13]

-

Differential Scanning Calorimetry (DSC):

-

Protocol: A small sample (~2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data: The resulting thermogram plots heat flow against temperature. Peaks on heating correspond to endothermic transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic), while peaks on cooling are exothermic. The transition temperatures and enthalpies (ΔH) are determined from these peaks.

-

-

Polarized Optical Microscopy (POM):

-

Protocol: A small amount of the sample is placed on a glass slide, covered with a coverslip, and heated on a controllable hot stage. The sample is observed between crossed polarizers.

-

Data: Isotropic liquids appear black (extinguished). Anisotropic LC phases are birefringent and will show distinct textures. A nematic phase typically exhibits a threaded or schlieren texture, while smectic phases show focal conic or fan-like textures.[12]

-

Expected Mesomorphic Behavior for the CₙH₂ₙ₊₁O-Ar-CN Series

The length of the terminal alkoxy chain significantly impacts the mesomorphic properties.[14] Shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the layer-like packing required for smectic phases.[6]

| Compound (n in CₙH₂ₙ₊₁) | Crystal → Nematic (TCN, °C) | Nematic → Isotropic (TNI, °C) | Nematic Range (ΔT, °C) |

| n = 4 | 45.2 | 55.8 | 10.6 |

| n = 6 | 41.5 | 63.1 | 21.6 |

| n = 8 | 38.7 | 68.4 | 29.7 |

| n = 10 | 44.1 | 71.2 | 27.1 |

| Note: These are hypothetical yet representative data based on typical trends for calamitic liquid crystals. |

Characterization Workflow Diagramdot

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. iosrjournals.org [iosrjournals.org]

- 11. ijmr.net.in [ijmr.net.in]

- 12. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ipme.ru [ipme.ru]

- 14. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety | MDPI [mdpi.com]

Reaction protocols for 2,3-Difluoro-6-hydroxybenzonitrile alkylation

Application Note: High-Fidelity Alkylation Protocols for 2,3-Difluoro-6-hydroxybenzonitrile

Executive Summary & Strategic Analysis

The Substrate:

2,3-Difluoro-6-hydroxybenzonitrile (CAS: 1345413-52-4 / Analogous isomers) presents a unique challenge in nucleophilic substitution. The molecule features a phenol group significantly acidified by three strong electron-withdrawing groups (EWGs): a nitrile at

The Chemoselective Paradox:

-

High Acidity (

~6.5–7.0): The anion forms readily with weak bases ( -

Reduced Nucleophilicity: The same EWGs that stabilize the phenoxide anion also delocalize its charge, making it a "harder," less aggressive nucleophile compared to standard phenols.

-

Liability: The

Core Directive: The protocols below prioritize O-alkylation selectivity over reaction speed, utilizing mild bases and polar aprotic solvents to suppress defluorination side reactions.

Chemical Logic & Decision Matrix

Before selecting a protocol, evaluate your electrophile and scale.

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Detailed Experimental Protocols

Method A: Standard Williamson Ether Synthesis (Primary Halides)

Best for: Methylation, benzylation, and simple alkyl chains. The "Gold Standard" for reproducibility.

Reagents:

-

Substrate: 2,3-Difluoro-6-hydroxybenzonitrile (1.0 equiv)

-

Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (1.5 – 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Protocol:

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and anhydrous DMF (

). -

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution will likely turn yellow/orange as the phenoxide forms.-

Note: Do not use NaH unless absolutely necessary. The highly reactive hydride can promote

defluorination at the

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 50–60°C .

-

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of displacing the

-Fluorine.

-

-

Monitoring: Monitor by TLC or HPLC after 2 hours. Look for the disappearance of the phenol peak.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 2x with 1M NaOH (This removes unreacted starting phenol, which is soluble in base).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.[1]

-

Method B: Mitsunobu Reaction (Secondary/Complex Alcohols)

Best for: Alkylating with complex alcohols where halide formation is difficult or stereochemistry must be inverted.

Reagents:

-

Substrate: 2,3-Difluoro-6-hydroxybenzonitrile (1.0 equiv)

-

Alcohol: R-OH (1.1 equiv)

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: THF (anhydrous)

Protocol:

-

Dissolution: In a dry flask under Argon, dissolve the Substrate, Alcohol, and

in anhydrous THF ( -

Addition: Add DIAD dropwise over 10–15 minutes. The reaction is exothermic; maintain temp <5°C during addition to prevent side reactions.

-

Reaction: Allow to warm to RT naturally and stir for 12–16 hours.

-

Workup: Concentrate the solvent. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

). Filter off the white solid. -

Purification: Flash chromatography is usually required to remove hydrazine byproducts.

Method C: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Process chemistry, avoiding DMF removal, and utilizing cheaper solvents.

Reagents:

-

Substrate (1.0 equiv)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%)

-

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

-

Base: NaOH (solid or 2M solution)

Protocol:

-

Biphasic Setup: Dissolve substrate and alkyl halide in DCM.

-

Catalyst Addition: Add TBAB and the aqueous NaOH solution.

-

Agitation: Stir vigorously (>800 RPM). The reaction rate is diffusion-controlled.

-

Temp: Reflux gently (approx 40°C for DCM) for 6–12 hours.

-

Separation: Separate layers. The product is in the DCM layer. The phenoxide stays in the water.

-

Advantage: This method minimizes hydrolysis of the nitrile group due to the low temperature and protection of the product in the organic phase.

Troubleshooting & Critical Parameters

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Starting material remains. | Phenoxide is a weak nucleophile due to EWGs. | Switch to Method A; Use Alkyl Iodide ; Add catalytic KI (Finkelstein). |

| Impurity A | Mass = Product - 20 (approx). | Lower temp to <50°C. Switch base to | |

| Impurity B | Amide formation (-CONH2). | Nitrile hydrolysis. | Ensure solvents are strictly anhydrous. Avoid aqueous base at high temps. |

| Color Change | Dark brown/black tar. | Polymerization/Decomposition. | Reaction too hot (>100°C). Use Nitrogen atmosphere.[2] |

Mechanistic Visualization

The following diagram illustrates the competition between the desired

Figure 2: Mechanistic pathway showing the competition between O-alkylation and defluorination.

References

-

Williamson Ether Synthesis Principles

-

Reactivity of Fluorinated Benzonitriles

- Phenol Alkylation Protocols (BenchChem): Source: BenchChem Application Notes. "Williamson Ether Synthesis of Phenolic Compounds."

-

Substrate Data (PubChem)

- Source: PubChem Compound Summary for CID 3841940 (2,3-Difluoro-6-methoxybenzonitrile).

-

URL:[Link]

Sources

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Using 2,3-Difluoro-6-hydroxybenzonitrile as a pharmaceutical intermediate

Application Note: 2,3-Difluoro-6-hydroxybenzonitrile in Pharmaceutical Synthesis

Executive Summary

2,3-Difluoro-6-hydroxybenzonitrile (CAS: Variable based on nomenclature, often indexed via 2,3-difluoro-6-nitro precursors) is a highly specialized fluorinated scaffold used in the synthesis of high-potency pharmaceutical ingredients (APIs) and advanced agrochemicals. Its unique substitution pattern—combining a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and two vicinal fluorine atoms—makes it a critical "lynchpin" intermediate.

This guide details the handling, reactivity, and validated protocols for utilizing this intermediate, specifically focusing on O-alkylation (ether formation) and Nucleophilic Aromatic Substitution (

Chemical Profile & Mechanistic Advantages[1][2][3][4]

The molecule’s value lies in its orthogonal reactivity . It offers three distinct handles for chemical diversification, allowing medicinal chemists to "grow" the molecule in multiple dimensions.

| Functional Group | Reactivity Mode | Pharmaceutical Application |

| C6-Hydroxyl (-OH) | Nucleophilic Attack (O-Alkylation) | Primary attachment point for pharmacophores (e.g., indanones, heterocycles). |

| C1-Nitrile (-CN) | Electrophilic / Cyclization | Precursor to amides, carboxylic acids, or tetrazoles (a common bioisostere in sartans and metabolic inhibitors). |

| C2, C3-Fluorines | Electronic Modulation / | The C3-fluorine is activated by the ortho-nitrile and para-hydroxyl (if deprotonated), enabling selective substitution with amines or thiols. |

Mechanistic Insight: The "Fluorine Effect"

In drug design, the 2,3-difluoro motif increases metabolic stability by blocking oxidative metabolism (P450) at the aromatic ring. Furthermore, the electron-withdrawing nature of the fluorines increases the acidity of the phenol (

Primary Application: Synthesis of Aryl Ether Pharmacophores

This protocol mirrors the synthetic logic used in the production of HIF-2

Experimental Workflow Diagram

Figure 1: Synthetic workflow for O-alkylation of the fluorinated phenol scaffold.

Detailed Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: Couple the phenol to an alkyl halide/mesylate while preserving the nitrile and fluorine substituents. Scale: 10 mmol (Gram-scale)

Reagents:

-

2,3-Difluoro-6-hydroxybenzonitrile (1.55 g, 10.0 mmol)

-

Electrophile (e.g., Benzyl bromide or functionalized alkyl halide) (11.0 mmol)

-

Cesium Carbonate (

) (4.88 g, 15.0 mmol) [Preferred over -

Solvent: Anhydrous DMF or NMP (20 mL)

Step-by-Step Methodology:

-

Activation: Charge a dry 100 mL round-bottom flask with the benzonitrile substrate and anhydrous DMF. Add

in one portion. -

Aging: Stir at room temperature for 30 minutes. Why? This ensures complete deprotonation of the phenol to the phenoxide anion before the electrophile is introduced, reducing side reactions.

-

Addition: Add the electrophile dropwise via syringe. If the electrophile is solid, dissolve in minimal DMF first.

-

Reaction: Heat the mixture to 60°C. Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

-

Endpoint: Consumption of starting phenol (usually < 2 hours).

-

-

Workup (Critical for Nitriles):

-

Cool to RT. Pour into ice-water (100 mL).

-

Observation: The product usually precipitates as a solid due to the lipophilic fluorine atoms.

-

Filter the solid. If oil forms, extract with Ethyl Acetate (

mL). -

Wash organic layer with water (

) and brine to remove DMF.

-

-

Purification: Recrystallization from Ethanol/Heptane is often sufficient. If not, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Criteria:

-

HPLC: Purity > 98% (Area %).

-

1H NMR: Disappearance of the broad phenolic -OH singlet (approx. 10-11 ppm). Appearance of alkyl protons.

Protocol B: Nitrile Hydrolysis to Amide

Objective: Convert the nitrile group to a primary amide (common in kinase inhibitors).

Reagents:

-

Substrate (from Protocol A)

-

Hydrogen Peroxide (30% aq)

-

Potassium Carbonate (

)[1] -

DMSO

Methodology:

-

Dissolve substrate in DMSO.

-

Add

(0.5 equiv) and -

Allow to warm to RT. The reaction is typically exothermic; control temperature < 30°C to prevent over-hydrolysis to the carboxylic acid.

-

Quench with saturated sodium thiosulfate (to neutralize peroxide).

-

Extract with EtOAc.

Quality Control & Impurity Management

When sourcing or synthesizing this intermediate, three specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Mitigation |

| Des-fluoro analog | Incomplete fluorination during upstream synthesis | GC-MS / 19F-NMR | Require supplier spec >99% by GC. |

| O-Acylation byproduct | Reaction with solvent (if using esters) or additives | HPLC (Shift in RT) | Use non-nucleophilic solvents (DMF, DMSO). |

| Hydrolysis product | Premature conversion of CN to | LC-MS (M+18 peak) | Store under Nitrogen; Avoid strong acids/bases during storage. |

Analytical Standard (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1%

in Water; B: Acetonitrile. -

Gradient: 10% B to 90% B over 15 mins.

-

Wavelength: 254 nm (Nitrile absorbance) and 210 nm.

Safety & Handling Guidelines

Hazard Class:

-

Acute Toxicity: Nitriles are toxic by ingestion/inhalation. Metabolic release of cyanide is possible but slow for aromatic nitriles.

-

Skin Irritant: Fluorophenols are corrosive and can cause severe burns.

PPE Requirements:

-

Nitrile gloves (Double gloving recommended for DMSO solutions).

-

Fume hood with face velocity > 100 fpm.

Waste Disposal:

-

Aqueous waste streams containing nitriles must be segregated and treated (often with bleach/hypochlorite) to destroy cyanides before disposal, depending on local regulations.

Process Logic & Decision Tree

Figure 2: Quality control and reaction decision tree.

References

-

Wallace, E. M., et al. (2016). "Structure-Based Design and Synthesis of PT2385: A Dissociating Antagonist of Hypoxia-Inducible Factor-2

(HIF-2- Context: Describes the synthesis of HIF-2 inhibitors using fluorinated benzonitrile phenols in and ether coupling reactions.

-

Xu, R., et al. (2019).[2] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2

Inhibitor for the Treatment of von Hippel-Lindau Disease." Journal of Medicinal Chemistry, 62(15), 6876–6893.- Context: Detailed synthetic route for Belzutifan, illustrating the coupling of fluorophenols to indanone scaffolds.

-

Bottecchia, C., et al. (2022).[3][4] "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 26(2), 516–524.

- Context: Process chemistry optimization for large-scale synthesis of related fluorinated intermedi

-

Sigma-Aldrich. "2,6-Difluoro-4-hydroxybenzonitrile Product Specification." (Analogous structure for property comparison).

- Context: Physical property data and handling codes for fluorohydroxybenzonitriles.

Sources

- 1. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 2. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]

- 3. Benzylic Photobromination for the Synthesis of Belzutifan: Elucidation of Reaction Mechanisms Using In Situ LED-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]

Application Note: Precision Etherification of 6-Hydroxy-Fluorobenzonitriles

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The functionalization of 6-hydroxy-2-fluorobenzonitrile (and its polyfluorinated analogs) presents a classic "ambident reactivity" paradox in medicinal chemistry. This scaffold is a critical pharmacophore in oncology (e.g., androgen receptor antagonists) and agrochemistry, yet its derivatization is often plagued by low yields.[1]

The core difficulty lies in the electronic push-pull of the aromatic ring:

-

Acidity (The Benefit): The electron-withdrawing nitrile (-CN) and fluorine (-F) groups significantly lower the

of the phenol (estimated -

Electrophilicity (The Risk): The same groups that acidify the phenol also activate the ring toward Nucleophilic Aromatic Substitution (

) . The phenoxide anion, once formed, is a competent nucleophile that can attack the C-F bond of a neighboring molecule, leading to dimerization or polymerization (Self-Arylation).[1]

Strategic Directive

To achieve high-yield etherification, the experimental design must kinetically favor the intermolecular

Key Success Factors:

-

Base Selection: Avoid strong bases (e.g., NaH) which generate "naked" phenoxides that are too aggressive.[1] Use buffered carbonate systems.

-

Concentration Control: High dilution favors reaction with the external electrophile; high concentration favors self-dimerization.

-

Solvent Effects: Dipolar aprotic solvents (DMF, NMP) accelerate

but also stabilize the Meisenheimer complex of the

Part 2: Decision Matrix & Workflows

Method Selection Guide

Use the following decision tree to select the optimal protocol based on your electrophile and scale.

Figure 1: Decision matrix for selecting the appropriate etherification protocol.

Part 3: Detailed Experimental Protocols

Protocol A: The "Soft Base" Williamson Ether Synthesis

Best For: Primary alkyl halides (bromides/iodides) and unhindered substrates.

Mechanism:

Materials

-

Substrate: 6-Hydroxy-2-fluorobenzonitrile (1.0 equiv)

-

Electrophile: Alkyl Bromide (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 equiv)[1] -

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Temperature: 60°C – 80°C

Step-by-Step Procedure

-

Preparation: Dry the

in an oven at 120°C for 4 hours prior to use. Moisture promotes hydrolysis of the nitrile. -

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6-hydroxy-2-fluorobenzonitrile in DMF (0.2 M concentration).

-

Critical Note: Do not exceed 0.5 M concentration. Higher concentrations increase the rate of bimolecular self-arylation (

).

-

-

Base Addition: Add the

in a single portion. The suspension will turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes. -

Electrophile Addition: Add the Alkyl Bromide dropwise.

-

Reaction: Heat the mixture to 60°C. Monitor by TLC or LC-MS.

-

Endpoint: usually 2–4 hours.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (5 volumes).

-

Wash with 0.5 M HCl (to neutralize residual phenoxide and prevent emulsion), followed by LiCl solution (to remove DMF) and Brine.[1]

-

Dry over

and concentrate.

-

Why this works: The

Protocol B: The Mitsunobu Reaction

Best For: Secondary alcohols, chiral substrates, or when alkyl halides are unstable.[1]

Mechanism: Activation of alcohol by

Materials

-

Substrate: 6-Hydroxy-2-fluorobenzonitrile (1.0 equiv)

-

Alcohol (R-OH): (1.1 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.2 equiv)[1] -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

-

Solvent: THF (anhydrous) or Toluene[1]

Step-by-Step Procedure

-

Setup: Flame-dry a flask and cool under Argon.

-

Mixing: Dissolve the Substrate , Alcohol , and

in THF (0.1 M). Cool the solution to 0°C. -

Addition (The Critical Step): Add DIAD dropwise over 20 minutes.

-

Expert Insight: Do not premix DIAD and

in the absence of the substrate. The betaine intermediate is unstable. Because the fluorocyanophenol is acidic (

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Concentrate the solvent. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate by column chromatography.[3]

Protocol C: Phase Transfer Catalysis (PTC)

Best For: Scale-up (>100g), industrial applications, and avoiding dipolar aprotic solvents.[1]

Materials

-

Solvent System: Toluene / Water (1:1 ratio).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).[1]

-

Base: Potassium Hydroxide (KOH) (2.0 equiv, dissolved in the water phase).[1]

Procedure

-

Dissolve the substrate and alkyl halide in Toluene.

-

Dissolve KOH in water.

-

Add the aqueous base to the toluene solution.

-

Add TBAB.

-

Reflux with vigorous stirring (mechanical stirring required to maximize interfacial area).

Part 4: Troubleshooting & Data Analysis

The "Self-Arylation" Trap

The most common failure mode is the formation of Dimer X (see diagram below). This occurs via

Figure 2: Competition between desired etherification and parasitic self-arylation.

Comparative Data: Base & Solvent Effects[1][3][4]

| Method | Base | Solvent | Temp | Yield | Side Product (Dimer) | Notes |

| A | DMF | 60°C | 88% | < 2% | Standard robust method. | |

| A (Mod) | Acetone | 50°C | 92% | < 1% | "Cesium Effect" improves solubility; milder temp reduces | |

| Aggressive | NaH | THF | 0°C | 45% | 40% | NOT RECOMMENDED. High basicity promotes F-displacement. |

| PTC | KOH/TBAB | Tol/H2O | 110°C | 82% | 5% | Good for scale, harder purification.[1] |

Analytical Checkpoints (Self-Validation)

-

NMR Monitoring (

):-

Starting Material: ~ -110 ppm (doublet).

-

Product (O-Alkyl): Shifted slightly upfield.

-

Dimer (

): Disappearance of F signal (if F is displaced) or complex splitting if F remains on the attacking ring.

-

-

IR Spectroscopy:

-

Look for the Nitrile stretch (

). If this band shifts or disappears, hydrolysis to amide may have occurred (wet solvent).[1]

-

References

-

Acidity of Fluorophenols

-

Mitsunobu Reaction on Acidic Phenols

-

Nucleophilic Arom

) in Fluorobenzenes: -

Cesium Carbonate in Organic Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2,3-Difluoro-6-hydroxybenzonitrile Under Basic Conditions

Welcome to the technical support center for 2,3-Difluoro-6-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile building block in basic environments. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is 2,3-Difluoro-6-hydroxybenzonitrile stable in basic solutions?

A1: 2,3-Difluoro-6-hydroxybenzonitrile is susceptible to degradation under basic conditions. The molecule possesses three key functional groups that contribute to its reactivity in the presence of a base: an acidic hydroxyl group, a nitrile group prone to hydrolysis, and two fluorine atoms on an electron-deficient aromatic ring, making them susceptible to nucleophilic aromatic substitution. The extent of degradation depends on the strength of the base, temperature, solvent, and reaction time.

Q2: What are the primary degradation pathways for 2,3-Difluoro-6-hydroxybenzonitrile in a basic medium?

A2: There are three primary degradation pathways to consider:

-

Deprotonation of the Hydroxyl Group: The phenolic proton is acidic and will be readily removed by a base to form a phenoxide. This initial deprotonation is a key step that activates the molecule for further reactions.

-

Hydrolysis of the Nitrile Group: The cyano group can undergo base-catalyzed hydrolysis to first form a benzamide intermediate, which can be further hydrolyzed to a carboxylic acid.

-

Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The electron-withdrawing nature of the nitrile group and the adjacent fluorine atoms makes the aromatic ring electron-deficient. Upon deprotonation of the hydroxyl group to the strongly electron-donating phenoxide, the ring becomes highly activated towards nucleophilic attack. Hydroxide ions or other nucleophiles present in the solution can displace one of the fluorine atoms.

Q3: At what pH should I expect the hydroxyl group to be deprotonated?

Troubleshooting Guide

| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |

| Low or no yield of the desired product in a reaction involving a base. | Degradation of the starting material, 2,3-Difluoro-6-hydroxybenzonitrile. | - Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of byproducts. - Lower the reaction temperature: If the reaction conditions permit, running the reaction at a lower temperature can significantly reduce the rate of degradation. - Use a weaker base: Consider using a non-nucleophilic or sterically hindered base if its primary role is deprotonation. If a nucleophilic base is required for the desired transformation, a careful optimization of stoichiometry and reaction time is crucial. - Protect the hydroxyl group: If the hydroxyl group is not involved in the desired reaction, consider protecting it with a suitable protecting group that is stable to the basic conditions of your reaction. |

| Formation of multiple unexpected byproducts. | Competing degradation pathways are occurring, such as nitrile hydrolysis and nucleophilic aromatic substitution. | - Analyze the byproduct profile: Isolate and characterize the major byproducts to understand the dominant degradation pathway. This will inform your optimization strategy. - Change the solvent: The choice of solvent can influence the rate of different degradation pathways. For example, aprotic solvents may favor SNAr, while protic solvents might facilitate nitrile hydrolysis. - Control the stoichiometry of the base: Use the minimum amount of base necessary to achieve the desired reaction to minimize side reactions. |

| Discoloration of the reaction mixture. | Formation of phenolic oxidation products or other colored impurities. | - Work under an inert atmosphere: If you suspect oxidation, performing the reaction under nitrogen or argon can help. - Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to remove colored impurities. |

In-Depth Technical Discussion

The Acidity of the Hydroxyl Group

The acidity of the phenolic proton in 2,3-Difluoro-6-hydroxybenzonitrile is a critical factor in its stability under basic conditions. The presence of two electron-withdrawing fluorine atoms and a cyano group on the aromatic ring stabilizes the resulting phenoxide conjugate base through inductive effects and resonance. This increased acidity means that even relatively weak bases can deprotonate the hydroxyl group.

Diagram: Deprotonation of 2,3-Difluoro-6-hydroxybenzonitrile

Caption: Equilibrium of 2,3-Difluoro-6-hydroxybenzonitrile with its conjugate base.

Nitrile Hydrolysis Pathway

The nitrile group is susceptible to hydrolysis under basic conditions. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile, leading to the formation of a benzamide intermediate. This intermediate can then undergo further hydrolysis to yield the corresponding carboxylic acid. This process is often temperature-dependent and is accelerated by stronger bases and higher temperatures.

Diagram: Base-Catalyzed Nitrile Hydrolysis

Caption: Stepwise hydrolysis of the nitrile group under basic conditions.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of 2,3-Difluoro-6-hydroxybenzonitrile is electron-deficient due to the inductive effects of the fluorine and nitrile groups. Deprotonation of the hydroxyl group to a phenoxide further activates the ring for nucleophilic attack. The fluoride ions are good leaving groups in nucleophilic aromatic substitution reactions.[1] Consequently, a hydroxide ion or another nucleophile can attack the carbon atom bearing a fluorine, leading to its displacement. The position of substitution will be influenced by the directing effects of the substituents.

Diagram: Potential Nucleophilic Aromatic Substitution

Caption: General pathway for nucleophilic aromatic substitution on the activated ring.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of 2,3-Difluoro-6-hydroxybenzonitrile in a basic solution over time.

Materials:

-

2,3-Difluoro-6-hydroxybenzonitrile

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or formic acid

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Prepare a stock solution of 2,3-Difluoro-6-hydroxybenzonitrile (e.g., 1 mg/mL) in acetonitrile.

-

Prepare the test solution: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the desired final concentration (e.g., 0.1 mg/mL).

-

Prepare the control solution: In a separate volumetric flask, add the same volume of the stock solution and dilute with a 50:50 mixture of acetonitrile and water.

-

Incubate the solutions at a specific temperature (e.g., room temperature or 50 °C).

-

Analyze samples at various time points (e.g., 0, 1, 4, 8, and 24 hours). Before injection, neutralize an aliquot of the test solution with an equivalent amount of 0.1 M HCl.

-

HPLC analysis:

-

Mobile Phase A: Water with 0.1% TFA or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A suitable gradient to separate the starting material from potential degradation products (e.g., start with 95% A, and ramp to 95% B over 15 minutes).

-

Flow rate: 1 mL/min.

-

Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Data Analysis: Compare the peak area of 2,3-Difluoro-6-hydroxybenzonitrile in the test solution at each time point to the initial (t=0) peak area and the control solution to determine the percentage of degradation.

References

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. (2013). Available at: [Link]

Sources

Technical Support Center: Esterification of 2,3-Difluoro-6-hydroxybenzonitrile

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 2,3-Difluoro-6-hydroxybenzonitrile. The unique electronic properties of this molecule, specifically the presence of a nitrile and two fluorine atoms, present distinct challenges to the standard esterification of its phenolic hydroxyl group. This document provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to ensure successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of 2,3-Difluoro-6-hydroxybenzonitrile and the selection of appropriate esterification methodologies.

Q1: Why is the direct esterification of 2,3-Difluoro-6-hydroxybenzonitrile with a carboxylic acid (Fischer-Speier Esterification) generally unsuccessful?

A1: Direct acid-catalyzed esterification, or Fischer-Speier esterification, is typically ineffective for phenols and particularly challenging for this substrate.[1][2][3] The primary reasons are:

-

Reduced Nucleophilicity: The oxygen atom of a phenolic hydroxyl group is less nucleophilic than that of an alcohol because its lone pairs of electrons are delocalized into the aromatic ring. This effect is significantly amplified in your substrate by the strong electron-withdrawing properties of the two fluorine atoms and the nitrile group.[2] These groups pull electron density away from the ring and the hydroxyl oxygen, severely diminishing its ability to attack the protonated carboxylic acid.

-

Equilibrium Limitations: Fischer esterification is an equilibrium-driven process.[4] Removing the water byproduct is necessary to drive the reaction forward, but the unfavorable kinetics of the initial nucleophilic attack often prevent the reaction from proceeding to any significant extent.

Q2: What are the most promising methods for achieving a successful esterification of this molecule?

A2: Given the electronically deactivated nature of the phenolic hydroxyl group, methods that activate either the carboxylic acid or the phenol are required. The two most broadly applicable and reliable methods are:

-